molecular formula C9H7F3O2 B582084 5-Methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 944905-42-4

5-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B582084
CAS No.: 944905-42-4
M. Wt: 204.148
InChI Key: QFKMLBPPJRRDBX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 5-methoxybenzaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The reaction is usually carried out under inert conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Methoxy-2-(trifluoromethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the methoxy group provides electron-donating characteristics. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKMLBPPJRRDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724471
Record name 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-42-4
Record name 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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